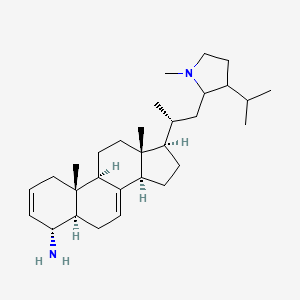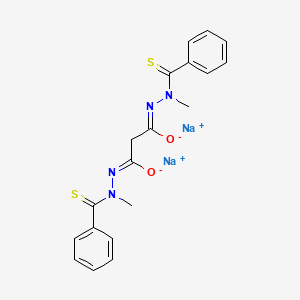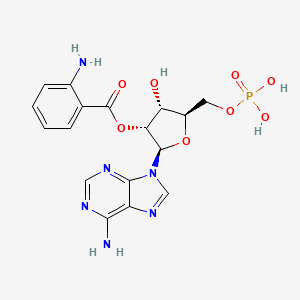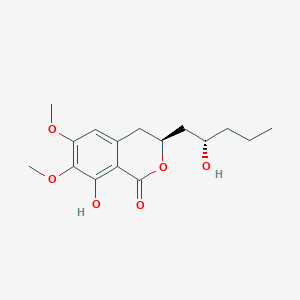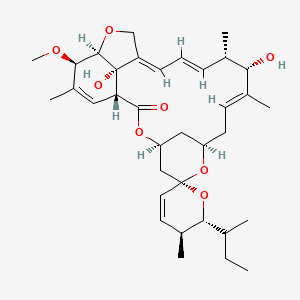
Bisindolylmaleimide XI hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bisindolylmaleimide XI hydrochloride typically involves the reaction of N-benzyl-protected 2,3-dibromomaleimide with indole derivatives in a mixture of tetrahydrofuran and toluene. This reaction yields bisindolylmaleimide, which can be further converted to its corresponding maleic anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Bisindolylmaleimide XI hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in an organic solvent like dichloromethane.
Major Products:
Oxidation: Oxidized derivatives of bisindolylmaleimide.
Reduction: Reduced forms of the compound.
Substitution: Substituted bisindolylmaleimide derivatives.
Scientific Research Applications
Bisindolylmaleimide XI hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving protein kinase C.
Biology: Employed in research on cell signaling pathways and apoptosis.
Medicine: Investigated for its potential therapeutic effects in autoimmune diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
The primary mechanism of action of bisindolylmaleimide XI hydrochloride involves the inhibition of protein kinase C. This inhibition is competitive with ATP, meaning the compound binds to the catalytic subunit of protein kinase C, preventing ATP from binding and thus inhibiting the enzyme’s activity. This action affects various cellular processes, including cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
- Bisindolylmaleimide X hydrochloride
- Bisindolylmaleimide IV
- Bisindolylmaleimide VII
Comparison: Bisindolylmaleimide XI hydrochloride is unique in its high selectivity and potency as a protein kinase C inhibitor. Compared to other bisindolylmaleimides, it has a distinct structure that enhances its binding affinity and inhibitory effects. This makes it particularly useful in studies requiring precise modulation of protein kinase C activity .
Properties
Molecular Formula |
C28H29ClN4O2 |
|---|---|
Molecular Weight |
489 g/mol |
IUPAC Name |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H |
InChI Key |
HSPRASOZRZDELU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
Synonyms |
(S)-3-(8-(dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride Ro 32-0432 Ro-32-0432 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




